8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H16N6O2. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Properties
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-4-5-16-6-7(12-9(16)13-11)14(2)10(18)15(3)8(6)17/h4-5,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJYYAPMOLLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7-propylxanthine.
Hydrazination: The xanthine derivative is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 8-position.
Purification: The product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and various substituted purine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-hydrazinyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 8-hydrazinyl-1,3-dimethyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
This compound is unique due to its specific hydrazinyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
